

Edicotinib Hydrochloride: A Technical Overview of its Discovery and Development

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Compound of Interest		
Compound Name:	Edicotinib Hydrochloride	
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Abstract

Edicotinib Hydrochloride (formerly JNJ-40346527, also known as PRV-6527) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4][5] This document provides an in-depth technical guide on the discovery and development history of Edicotinib. It details the compound's mechanism of action, preclinical pharmacology, and its investigational journey across a spectrum of therapeutic areas, including oncology, autoimmune disorders, and neurodegenerative diseases. Quantitative data from key clinical trials are summarized, and detailed experimental protocols for foundational preclinical assays are provided.

Discovery and Synthesis

Edicotinib was discovered and initially developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. [5][6] The compound was identified through screening for potent and selective inhibitors of the CSF-1R kinase. While the specific details of the initial high-throughput screening campaign are not publicly available, patent literature discloses the chemical structure and methods for the synthesis of related compounds.

Chemical Structure:



• Chemical Name: 4-cyano-N-[2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide hydrochloride[6]

Molecular Formula: C27H35N5O2 · HCl

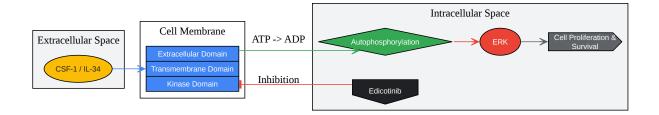
CAS Number: 1142363-52-7[6]

Mechanism of Action

Edicotinib is a highly selective inhibitor of the CSF-1R tyrosine kinase.[1][2][3][4][5] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, differentiation, and function of monocytes and macrophages.[7] By inhibiting CSF-1R, Edicotinib effectively depletes macrophage populations in various tissues.

The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and survival. Edicotinib competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing autophosphorylation and subsequent downstream signaling.[2]

Signaling Pathway Diagram



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Caption: CSF-1R Signaling Pathway and Inhibition by Edicotinib.



Preclinical Pharmacology In Vitro Kinase Selectivity

Edicotinib has demonstrated high potency and selectivity for CSF-1R in in vitro kinase assays. [1][2][3][4][5]

Target Kinase	IC50 (nM)
CSF-1R	3.2[1][2][3][4][5]
KIT	20[1][2][4]
FLT3	190[1][2][4]

In Vivo Studies in a Prion Disease Mouse Model

Edicotinib has been evaluated in the ME7 model of murine prion disease, a model characterized by progressive neurodegeneration and microglial activation.

- Effect on Microglia: Oral administration of Edicotinib in ME7 mice led to a dose-dependent inhibition of microglial proliferation.[4] A dose of 30 mg/kg administered for 33 days resulted in a significant reduction in the density of microglia in the hippocampus.[4]
- Neuroprotective Effects: The reduction in microglial proliferation was associated with an attenuation of neurodegeneration in the P301S mouse tauopathy model.[8]

Clinical Development

Edicotinib has been investigated in a range of clinical trials for various indications. The global development for some indications has been discontinued.[6]

Hodgkin Lymphoma

A Phase I/II, open-label, multicenter study (NCT01572519) evaluated the safety and efficacy of Edicotinib in patients with relapsed or refractory classical Hodgkin lymphoma.



Parameter	Value
Number of Patients	21
Dose Cohorts	150 mg QD, 300 mg QD, 450 mg QD, 600 mg QD, 150 mg BID
Complete Remission	1 patient
Stable Disease	11 patients
Most Common Adverse Events (≥20%)	Nausea, headache, pyrexia

Target engagement was confirmed by >80% inhibition of CSF-1R phosphorylation.

Rheumatoid Arthritis

A Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study (NCT01597739) assessed the efficacy and safety of Edicotinib in patients with active rheumatoid arthritis despite DMARD therapy.

Parameter	Edicotinib (100 mg BID)	Placebo
Number of Patients	25 (evaluable for PK)	N/A
Primary Endpoint (Change in DAS28-CRP at Week 12)	-1.15	-1.42
ACR20 Response at Week 12	Not Statistically Significant vs. Placebo	N/A

Despite a lack of clinical efficacy, target engagement was demonstrated by increased CSF-1 levels and decreased CD16+ monocytes in the Edicotinib group.[9]

Crohn's Disease

A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study (PRINCE, NCT03854305) evaluated the efficacy and safety of Edicotinib in patients with moderately to severely active Crohn's disease.



Parameter	Edicotinib	Placebo
Number of Patients	93 (total)	N/A
Primary Endpoint (Change in CDAI at Week 12)	Did not differentiate from placebo	High placebo response
Secondary Endpoints (in steroid-free patients)	Improvements in mucosal endoscopy (SES-CD) and histology (GHAS)	N/A

Proof-of-mechanism was demonstrated by significant reductions in circulatory inflammatory monocytes and macrophages in colonic tissue.

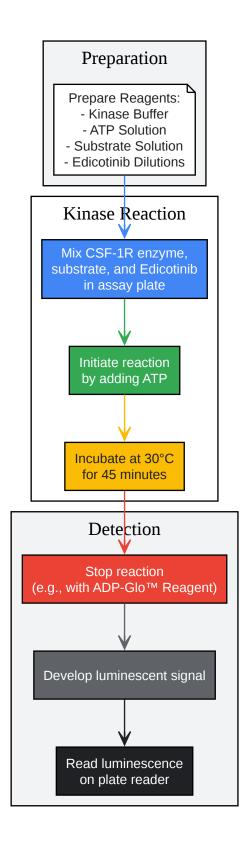
Other Indications

- Prostate Cancer: A presurgical trial (NCT03177460) investigated Edicotinib in patients with localized prostate cancer.
- Alzheimer's Disease: A Phase I study (NCT04121208) to characterize biomarker effects was terminated.[6]

Experimental Protocols In Vitro CSF-1R Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on commercially available kinase assay kits and may not reflect the exact protocol used in the original discovery of Edicotinib.





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Caption: Workflow for an In Vitro CSF-1R Kinase Inhibition Assay.



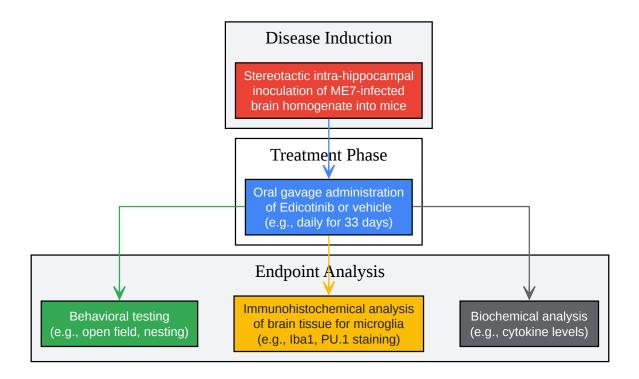
Methodology:

- Reagent Preparation: Prepare serial dilutions of Edicotinib in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human CSF-1R kinase, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and ATP in kinase assay buffer.
- Kinase Reaction: In a 96-well plate, add the CSF-1R kinase, substrate, and the Edicotinib dilutions.
- Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
- Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a luminescence-based assay system (e.g., ADP-Glo™).
- Data Analysis: Measure the luminescent signal using a plate reader. Calculate the percent inhibition for each Edicotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

ME7 Prion Mouse Model (Representative Protocol)

This protocol is a representative example and may not reflect the exact protocol used in the cited studies.





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Caption: Workflow for the ME7 Prion Mouse Model Study.

Methodology:

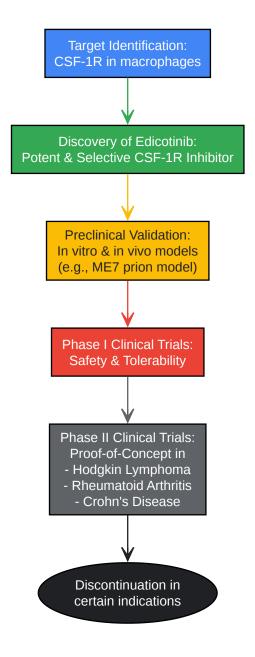
- Disease Induction: Anesthetize mice (e.g., C57BL/6J) and perform a stereotactic injection of ME7 scrapie-infected brain homogenate into the dorsal hippocampus. Control animals receive an injection of normal brain homogenate.
- Treatment: At a predetermined time post-inoculation, begin daily oral gavage administration of Edicotinib at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.
- Behavioral Analysis: At various time points, assess behavioral deficits, such as changes in locomotor activity (open field test) and nesting behavior.
- Endpoint Analysis: At the conclusion of the study, perfuse the animals and collect brain tissue.



- Immunohistochemistry: Process brain sections for immunohistochemical staining with antibodies against microglial markers (e.g., Iba1 or PU.1) to quantify microglial numbers and morphology.
- Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β) using techniques like ELISA or multiplex assays.

Logical Flow of Development

The development of Edicotinib followed a logical progression from target identification to clinical evaluation in various disease contexts.





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Caption: Logical Progression of Edicotinib's Development.

Conclusion

Edicotinib Hydrochloride is a well-characterized, potent, and selective CSF-1R inhibitor that has undergone extensive preclinical and clinical evaluation. While it demonstrated clear target engagement and proof-of-mechanism in several studies, it failed to meet primary efficacy endpoints in key Phase II trials for rheumatoid arthritis and Crohn's disease, leading to the discontinuation of its development for these indications. The compound's development history underscores the challenges of translating a well-defined pharmacological mechanism into clinical benefit, particularly in complex inflammatory and oncologic diseases. The data and protocols presented herein provide a valuable resource for researchers in the fields of kinase inhibitor development, macrophage biology, and translational medicine.

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